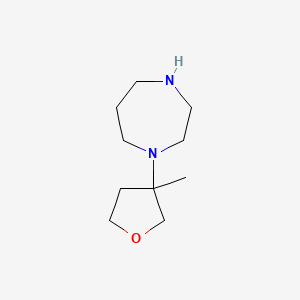

1-(3-Methyloxolan-3-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

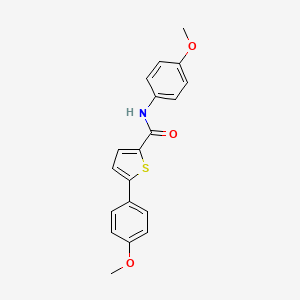

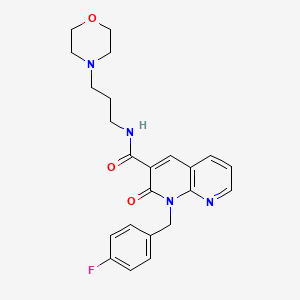

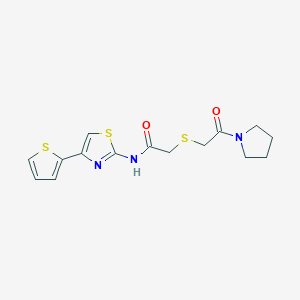

1-(3-Methyloxolan-3-yl)-1,4-diazepane, also known as MOXAD, is a heterocyclic organic compound with a diazepane ring and a substituted oxolane ring. It has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Research has highlighted the application of 1,4-diazepane derivatives in catalysis and organic synthesis. For instance, manganese(III) complexes of bisphenolate ligands, including those derived from 1,4-diazepane structures, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes have demonstrated enhanced selectivity and yield in the epoxidation of cyclohexene and styrene, showcasing the potential of 1,4-diazepane derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).

Medicinal Chemistry

In medicinal chemistry, 1,4-diazepane derivatives have been explored for their biological activities. The synthesis and characterization of 1,4-diazepanes as novel σ1 receptor ligands have been reported, starting from enantiomerically pure amino acids. These compounds have shown potential in modulating receptor activities, indicating their usefulness in designing new therapeutic agents (Fanter et al., 2017).

Material Science

In the field of material science, 1,4-diazepane derivatives have been utilized in the synthesis of complex molecules and polymers. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, highlights the application of 1,4-diazepane derivatives in developing pharmaceutical intermediates and materials with specific biological activities (Gomi et al., 2012).

Chemical Synthesis and Methodology

Innovative synthetic methods involving 1,4-diazepane derivatives have been developed, demonstrating their versatility in chemical synthesis. A novel approach for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide, underscores the adaptability of 1,4-diazepane derivatives in constructing complex molecules with potential biological activities (Shaabani et al., 2009).

Propriétés

IUPAC Name |

1-(3-methyloxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(3-8-13-9-10)12-6-2-4-11-5-7-12/h11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCILBQHRIYHGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyloxolan-3-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)

![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/no-structure.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)

![N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692931.png)